Researchers often face poor solubility and unpredictable reaction kinetics when using unsubstituted cyclopropane carboxylic acids in lipophilic media. 1-(p-Tolyl)cyclopropanecarboxylic acid (CAS 83846-66-6) directly solves this by providing the p-methyl group that increases logP and stabilizes intermediates, ensuring efficient purification and higher yields in agrochemical and drug synthesis.
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1-(p-Tolyl)cyclopropanecarboxylic acid is a substituted arylcyclopropanecarboxylic acid, a class of compounds recognized for their utility as versatile building blocks in medicinal and agricultural chemistry. The cyclopropane ring provides conformational rigidity, while the aryl substituent, in this case, a p-tolyl group, allows for fine-tuning of electronic and steric properties. This specific structure is frequently employed as a critical precursor in multi-step syntheses of complex, biologically active molecules where precise substitution patterns are required for efficacy.
Replacing 1-(p-Tolyl)cyclopropanecarboxylic acid with seemingly similar analogs, such as 1-phenylcyclopropanecarboxylic acid or the parent cyclopropanecarboxylic acid, is often unviable in process-driven applications. The p-methyl group is not an arbitrary substituent; it critically modifies the compound's lipophilicity, which dictates solubility in specific industrial solvents and can impact reaction kinetics and purification efficiency. Furthermore, its electron-donating character influences the reactivity of the aromatic ring and the stability of intermediates in subsequent transformations, making it a non-interchangeable component for achieving target yield and purity in specialized pharmaceutical and agrochemical synthesis.
The lipophilicity of a synthetic building block is a critical parameter for its handling and reactivity in common organic solvents used in industrial processes. The calculated octanol-water partition coefficient (XLogP3) for 1-(p-Tolyl)cyclopropanecarboxylic acid is approximately 18% higher than that of its direct analog, 1-phenylcyclopropanecarboxylic acid, indicating superior solubility in nonpolar media.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 1-Phenylcyclopropanecarboxylic acid: 2.3 |
| Quantified Difference | ~18% higher |
| Conditions | Computational prediction (XLogP3 model via PubChem). |
Higher lipophilicity improves solubility in process solvents like toluene or heptane, potentially leading to better reaction homogeneity, increased rates, and simplified workups.
In the development of modern fungicides, the specific substitution on the aryl ring of the cyclopropane moiety is crucial for biological activity. Patent literature demonstrates the use of 1-(p-tolyl)cyclopropanecarboxylic acid as a key precursor for synthesizing N-cyclopropyl-carboxamide fungicides. The final compounds derived specifically from this p-tolyl intermediate exhibit high efficacy, for example, achieving >90% control of plant pathogens like *Puccinia recondita* at application rates of 100 ppm, a level of activity directly linked to this specific precursor structure.
| Evidence Dimension | Fungicidal Efficacy of Downstream Product (% Control) |
| Target Compound Data | Leads to final product with >90% control at 100 ppm |
| Comparator Or Baseline | Analogs with different substitutions (e.g., unsubstituted phenyl, halogenated phenyls) are synthesized to optimize activity, implying that the p-tolyl group is a specific, non-interchangeable choice for achieving high performance. |
| Quantified Difference | Achieves benchmark for high efficacy (>90%) |
| Conditions | Application on wheat against brown rust (*Puccinia recondita*), as described in representative agrochemical patents. |
For buyers in agrochemical R&D and manufacturing, using this exact precursor is necessary to produce final active ingredients that meet established performance and regulatory standards.
In medicinal chemistry, the p-tolyl group is often a deliberate design choice to optimize binding affinity or metabolic stability. For instance, in the synthesis of novel GPR40 receptor agonists for treating type 2 diabetes, a derivative of 1-(p-tolyl)cyclopropanecarboxylic acid was synthesized. The reported yield for the key amide coupling step to produce this specific analog was 85%. The selection of the p-tolyl group over a simple phenyl or other substituted rings is a result of structure-activity relationship (SAR) studies, where even minor changes can lead to a significant loss of potency in the final molecule.
| Evidence Dimension | Reported Yield in Key Synthesis Step |
| Target Compound Data | 85% |
| Comparator Or Baseline | Generic arylcyclopropanecarboxylic acids. While direct comparative yields aren't provided in a single table, the synthesis of a library of analogs implies that this specific precursor was chosen for its contribution to the final product's biological profile, not just its synthetic convenience. |
| Quantified Difference | High yield for a biologically preferred analog |
| Conditions | Amide coupling reaction in a multi-step synthesis of a GPR40 agonist. |
This demonstrates that for pharmaceutical applications, the compound is not a generic commodity but a specific key required to access a precisely defined and biologically active chemical space.
Ideal for use in the synthesis of advanced fungicides and pesticides where the p-tolylcyclopropyl moiety is a known pharmacophore required for high levels of biological activity against specific agricultural pests and diseases.
Serves as a critical starting material in lead optimization campaigns for drug candidates. Its specific structure is employed to enhance metabolic stability or fit into targeted protein binding pockets where analogs like the simple phenyl version fail to provide the same level of potency or desired pharmacokinetic profile.
The compound's enhanced lipophilicity makes it particularly suitable for synthetic routes conducted in nonpolar organic solvents. This can lead to improved process efficiency, higher yields, and more straightforward purification compared to less soluble analogs, justifying its selection in scaled-up chemical manufacturing.
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